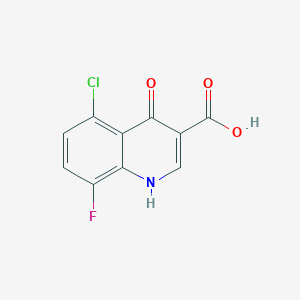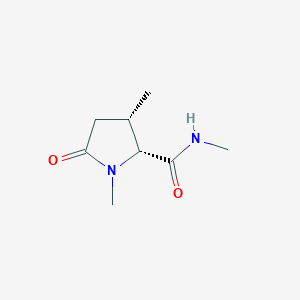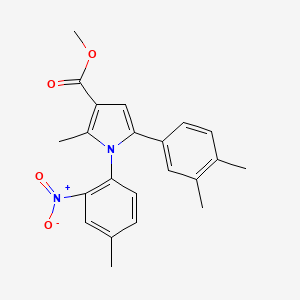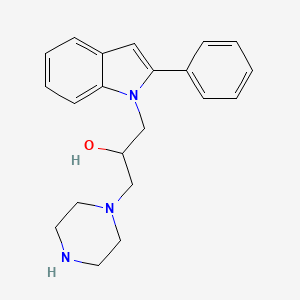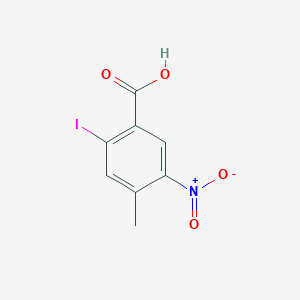
2-Iodo-4-methyl-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, characterized by the presence of iodine, methyl, and nitro functional groups on the benzene ring
Preparation Methods
The synthesis of 2-Iodo-4-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine or iodine monochloride for iodination .
Chemical Reactions Analysis
2-Iodo-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Scientific Research Applications
2-Iodo-4-methyl-5-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-Iodo-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Iodo-5-nitrobenzoic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-4-nitrobenzoic acid: Similar structure but lacks the methyl group, leading to differences in physical and chemical properties.
2-Iodo-3-nitrobenzoic acid:
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H6INO4 |
|---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
2-iodo-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
JXNUYNVWYSEBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


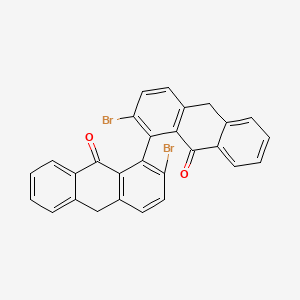
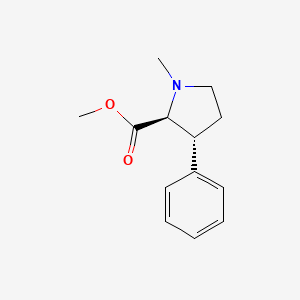
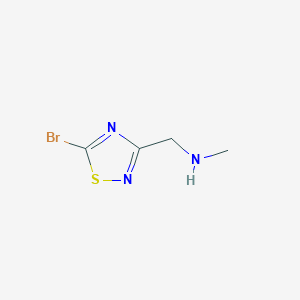
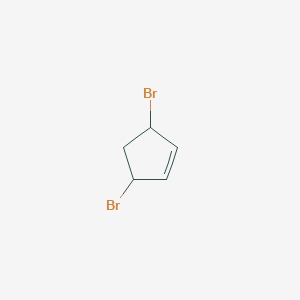
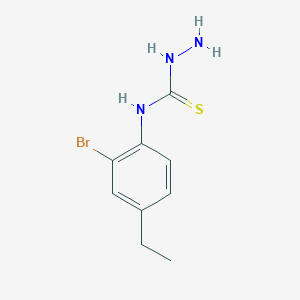
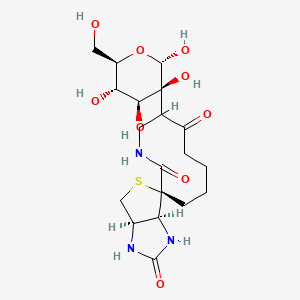
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
